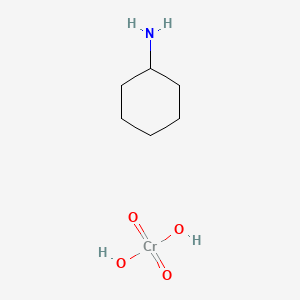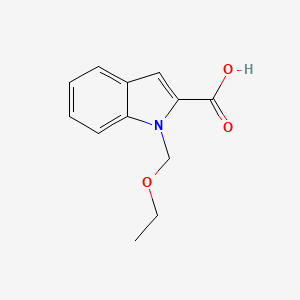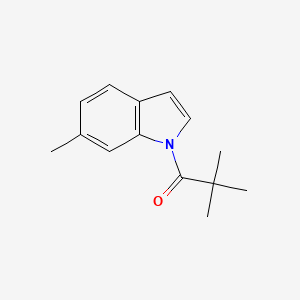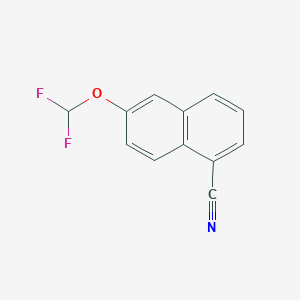
Chromic acid cyclohexylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid with cyclohexylamine. Chromic acid, known for its strong oxidizing properties, is often used in various industrial and laboratory applications. Cyclohexylamine, an aliphatic amine, is a colorless liquid with a fishy odor and is miscible with water. The combination of these two compounds results in a salt that has unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction typically occurs in an aqueous medium, where chromic acid (H₂CrO₄) reacts with cyclohexylamine (C₆H₁₃N) to form the salt. The reaction can be represented as: [ \text{H}_2\text{CrO}_4 + \text{C}6\text{H}{13}\text{N} \rightarrow \text{C}6\text{H}{13}\text{NH}_2\text{CrO}_4 ]
Industrial Production Methods: Industrial production of cyclohexylamine involves the hydrogenation of aniline using cobalt or nickel-based catalysts. Another method includes the alkylation of ammonia using cyclohexanol . Chromic acid is typically produced by adding sulfuric acid to sodium dichromate, resulting in a mixture that contains chromic acid and other chromium compounds .
Analyse Des Réactions Chimiques
Types of Reactions: Chromic acid cyclohexylamine salt undergoes various chemical reactions, primarily driven by the oxidizing nature of chromic acid and the nucleophilic properties of cyclohexylamine. Some common reactions include:
Substitution: Cyclohexylamine can undergo substitution reactions with alkyl halides, forming N-alkylated products.
Common Reagents and Conditions:
Oxidation: Chromic acid in aqueous sulfuric acid is commonly used for oxidation reactions.
Substitution: Alkyl halides and other alkylating agents are used in the presence of catalytic metals like aluminum, copper, or nickel.
Major Products:
Oxidation: Aldehydes and ketones.
Substitution: N-alkylated cyclohexylamine derivatives.
Applications De Recherche Scientifique
Chromic acid cyclohexylamine salt has diverse applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis.
Biology: Employed in studies involving the oxidation of biological molecules.
Medicine: Investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of chromic acid cyclohexylamine salt involves the oxidation of substrates by chromic acid. Chromic acid acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the chromium center, resulting in the oxidation of the substrate and reduction of chromium(VI) to chromium(III) . Cyclohexylamine, being a nucleophile, can participate in various substitution reactions, forming stable products .
Comparaison Avec Des Composés Similaires
Cyclohexylamine: An aliphatic amine with similar nucleophilic properties.
Chromic Acid: A strong oxidizing agent used in various oxidation reactions.
Uniqueness: Chromic acid cyclohexylamine salt combines the oxidizing power of chromic acid with the nucleophilic properties of cyclohexylamine, making it a versatile compound for various chemical reactions and applications. Its unique combination of properties allows it to be used in specialized applications where both oxidation and nucleophilic substitution are required.
Propriétés
Numéro CAS |
15594-20-4 |
|---|---|
Formule moléculaire |
C6H15CrNO4 |
Poids moléculaire |
217.18 g/mol |
Nom IUPAC |
cyclohexanamine;dihydroxy(dioxo)chromium |
InChI |
InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2 |
Clé InChI |
UNWJTCKFKCQLGX-UHFFFAOYSA-L |
SMILES canonique |
C1CCC(CC1)N.O[Cr](=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















